3-{[4-(Morpholin-4-yl)phenyl]amino}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Description
3-{[4-(Morpholin-4-yl)phenyl]amino}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione core substituted with two distinct aromatic groups: a 4-morpholinylphenylamino moiety and a 3-(trifluoromethyl)phenyl group .
Properties
IUPAC Name |
3-(4-morpholin-4-ylanilino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O3/c22-21(23,24)14-2-1-3-17(12-14)27-19(28)13-18(20(27)29)25-15-4-6-16(7-5-15)26-8-10-30-11-9-26/h1-7,12,18,25H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUSVGKGNRQLLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{[4-(Morpholin-4-yl)phenyl]amino}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities, supported by data tables and relevant case studies.
Structural Characteristics
This compound features:
- A pyrrolidine backbone.
- A morpholine ring attached to a phenyl group.
- An amino group and a trifluoromethyl-substituted phenyl moiety .
These structural elements suggest potential interactions with various biological targets, making it a candidate for drug development.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the pyrrolidine ring.
- Introduction of the morpholine and trifluoromethyl groups.
- Final coupling to create the amino linkage.
Biological Activities
Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the following areas:
Anticancer Activity
Research has indicated that this compound may inhibit cancer cell proliferation. In vitro studies showed that it affects various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
Anti-inflammatory Effects
Similar compounds have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The structure suggests that this compound might exhibit similar activity, which can be evaluated through COX inhibitor screening assays.
Antidiabetic Potential
Morpholine derivatives have been studied for their antidiabetic properties. Compounds with similar structures have shown effectiveness in inhibiting α-glucosidases, suggesting that this compound could also possess antidiabetic activity.
Case Studies and Experimental Data
Several studies have reported on the biological activity of morpholine derivatives and related compounds. Here are some key findings:
Structure-Activity Relationship (SAR)
The presence of electron-withdrawing groups like trifluoromethyl enhances biological activity by increasing lipophilicity and altering electronic properties, which can improve binding affinity to target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Analysis
The table below summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:
*Molecular weights calculated based on IUPAC names.
Substituent-Driven Property Differences
- Morpholino vs. Pyrazole (Target vs. ): The morpholino group in the target compound likely improves aqueous solubility compared to the pyrazole-containing analog , which may exhibit higher lipophilicity. Pyrazole’s aromaticity could enhance binding to hydrophobic pockets in biological targets.
- Urea vs. Dione Core (Target vs. ) : Urea derivatives (e.g., 8d/8e) form strong hydrogen bonds, whereas the pyrrolidine-2,5-dione core in the target offers dual carbonyl groups for weaker, but more flexible, interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
